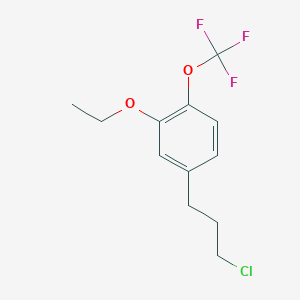

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene

Description

Properties

Molecular Formula |

C12H14ClF3O2 |

|---|---|

Molecular Weight |

282.68 g/mol |

IUPAC Name |

4-(3-chloropropyl)-2-ethoxy-1-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14ClF3O2/c1-2-17-11-8-9(4-3-7-13)5-6-10(11)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

NOWOJLDSOPVXNN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCCCl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

Halogenation: Introduction of the chlorine atom via halogenation reactions.

Etherification: Formation of the ethoxy group through etherification reactions.

Trifluoromethylation: Addition of the trifluoromethoxy group using trifluoromethylation reagents.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous benzene derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Reactivity and Stability

- The trifluoromethoxy group at position 4 is a common feature in many analogs, conferring resistance to oxidative degradation compared to methoxy groups .

- Chloropropyl chains (e.g., in the target compound and analog) enhance electrophilicity, enabling nucleophilic substitution reactions for further derivatization .

Physicochemical Properties

- The difluoromethoxy analog () exhibits a higher boiling point (271.6°C) and density (1.349 g/cm³) than simpler halogenated analogs, likely due to increased molecular weight and fluorine content .

- Ethynyl-substituted derivatives (e.g., 4-ethynyl-1-(trifluoromethoxy)benzene) are lighter (186.13 g/mol) and suited for cross-coupling reactions in materials science .

Synthetic Utility

- Compounds like 1-Bromo-4-(trifluoromethoxy)benzene () serve as precursors for Suzuki-Miyaura couplings, whereas chloropropyl-containing derivatives are used in alkylation reactions to generate pharmacophores (e.g., domperidone intermediates) .

Biological and Industrial Relevance

Biological Activity

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with three distinct functional groups: a chloropropyl group, an ethoxy group, and a trifluoromethoxy group. The molecular formula for this compound is , and it has a molar mass of approximately 282.69 g/mol. This compound's structure significantly influences its biological activity and potential applications in various fields, including medicinal chemistry and material science.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 282.69 g/mol |

| Density | 1.223 ± 0.06 g/cm³ |

| Boiling Point | 290.8 ± 35.0 °C (Predicted) |

Biological Activity

The biological activity of this compound is primarily influenced by its functional groups, which contribute to its lipophilicity and reactivity. The trifluoromethoxy group enhances the compound's ability to interact with biological membranes, potentially increasing its bioavailability and efficacy in therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. The trifluoromethoxy group can modulate the compound's binding affinity to various receptors or enzymes, influencing metabolic pathways and cellular responses. Research indicates that compounds with similar structures often exhibit significant anti-cancer properties, making this compound a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

- Anticancer Activity : A study investigating the anticancer properties of related compounds found that derivatives with trifluoromethoxy groups exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. This suggests that the presence of the trifluoromethoxy group may play a crucial role in mediating these effects.

- Enzyme Inhibition : Research has shown that compounds with similar structural motifs can act as inhibitors for specific enzymes involved in tumor progression. For instance, studies on fluorinated benzene derivatives indicate their potential as inhibitors of kinases, which are critical in cancer signaling pathways.

- Toxicological Studies : Toxicological assessments have highlighted the importance of understanding the safety profile of such compounds. Preliminary studies suggest that while some derivatives exhibit promising biological activity, they may also pose risks depending on their metabolic pathways and interactions within biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene | Contains both ethoxy and trifluoromethoxy groups, enhancing lipophilicity. |

| 1-(3-Bromopropyl)-2-ethoxy-4-(trifluoromethoxy)benzene | Bromine substitution may alter reactivity patterns compared to chlorine. |

| 1-(3-Chloropropyl)-4-(trifluoromethylthio)benzene | Similar structure but with a trifluoromethylthio group instead of an ethoxy group. |

These comparisons underscore the potential for distinct chemical behaviors due to variations in substituents and their positions on the benzene ring.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential nucleophilic substitution and coupling reactions. For example:

Alkylation : React 3-ethoxy-4-(trifluoromethoxy)phenol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chloropropyl group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).

- Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF) and temperature (60–80°C) to enhance yield. Catalytic amounts of KI may improve alkylation efficiency .

Q. How can researchers analytically characterize this compound?

- Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~4.2 ppm for ethoxy –OCH₂CH₃; δ ~3.7 ppm for chloropropyl –CH₂Cl) .

- HRMS : Validate molecular weight (expected [M+H]⁺ = 326.08) and isotopic patterns for Cl and F .

- FT-IR : Identify key functional groups (C-O stretch at ~1250 cm⁻¹ for trifluoromethoxy; C-Cl at ~550 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Skin/eye irritation (due to chloropropyl group) and potential respiratory sensitization .

- Protocols :

- Use PPE (nitrile gloves, goggles, fume hood).

- Store in amber vials at 2–8°C to prevent degradation.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity?

- Electronic Effects : The –OCF₃ group is strongly electron-withdrawing (σₚ = +0.35), polarizing the benzene ring and directing electrophilic substitution to the ortho/para positions. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Experimental Validation : Compare reaction rates with analogs lacking –OCF₃ using kinetic studies (e.g., competition experiments with iodobenzene derivatives) .

Q. What strategies mitigate competing side reactions during chloropropyl group installation?

- Challenges : Elimination (forming allylic chlorides) or over-alkylation.

- Solutions :

- Use bulky bases (e.g., DBU) to minimize elimination .

- Employ stoichiometric control (1:1 molar ratio of phenol to 1-bromo-3-chloropropane) .

- Monitor by GC-MS to detect by-products like 3-chloropropene .

Q. How can researchers resolve contradictions in reported synthetic yields for similar aryl ether derivatives?

- Case Study : reports 47% yield for a triazole derivative vs. 97% for a fluorobenzene analog.

- Analysis :

- Solvent Effects : Polar aprotic solvents (DMF) may stabilize intermediates in high-yield reactions.

- Catalyst Selection : Copper(I) catalysts improve azide-alkyne cycloaddition efficiency .

Q. What role does this compound play as an intermediate in medicinal chemistry?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.